Furo[2,3-c]pyridine-2-carboxylic acid
Description
Significance of Furo[2,3-c]pyridine (B168854) Core in Medicinal Chemistry and Materials Science
The fused heterocyclic system of the furo[2,3-c]pyridine core is of profound interest to medicinal chemists. This is due in part to its structural resemblance to other biologically active scaffolds, such as 7-azabenzofurans, which are recognized as privileged structures in drug discovery. researchgate.net The unique arrangement of nitrogen and oxygen heteroatoms within the bicyclic structure allows for a variety of intermolecular interactions, making it a valuable template for designing enzyme inhibitors and receptor modulators. nih.govnih.gov
Derivatives of the related furo[2,3-b]pyridine (B1315467) scaffold have demonstrated a broad spectrum of biological activities, including potential as kinase inhibitors for treating cancer and other diseases. nih.govnih.gov For instance, certain furo[2,3-b]pyridine compounds have shown inhibitory activity against tubulin polymerization, Lck, and Akt kinases. nih.gov The electronic properties of the furopyridine core, which consists of an electron-deficient pyridine (B92270) ring and an electron-rich furan (B31954) ring, contribute to its utility as a hinge-binding template for kinase inhibitors. nih.gov
In the realm of materials science, the aromatic and heterocyclic nature of the furo[2,3-c]pyridine core suggests potential applications in the development of novel organic materials. The structural rigidity and potential for π-π stacking interactions make it a candidate for investigation in areas such as organic electronics and photoluminescent materials. While this area is less explored than its medicinal applications, the fundamental properties of the scaffold warrant further investigation.
Historical Context of Furo[2,3-c]pyridine Derivative Synthesis and Early Research
Early research into furo[2,3-c]pyridine derivatives focused on establishing viable synthetic routes to this novel heterocyclic system. acs.org Initial synthetic strategies often involved multi-step processes, with researchers exploring various cyclization and functionalization reactions to construct the fused ring system. acs.org These foundational studies were crucial for providing the chemical tools necessary for subsequent, more detailed investigations into the properties and potential applications of these compounds.
A significant body of early work centered on the synthesis of substituted furo[2,3-c]pyridines, laying the groundwork for creating diverse chemical libraries for biological screening. acs.org For example, methods for introducing substituents at various positions on the bicyclic core were developed, allowing for the systematic exploration of structure-activity relationships.
Overview of Research Trajectories for Furo[2,3-c]pyridine-2-carboxylic Acid Analogues
Current research on this compound and its analogues is largely driven by its potential in drug discovery. The carboxylic acid functional group at the 2-position serves as a versatile handle for further chemical modification, enabling the synthesis of a wide array of derivatives, including amides and esters. These modifications are often aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the parent compound.
A key research trajectory involves the design and synthesis of novel furo[2,3-c]pyridine-2-carboxamides. By reacting the carboxylic acid with a diverse range of amines, researchers can introduce various substituents that can interact with specific biological targets. This approach has been widely used in the development of inhibitors for enzymes such as kinases and proteases.
Another important area of investigation is the exploration of the bioisosteric replacement of the carboxylic acid group with other functional moieties. This strategy aims to improve metabolic stability, cell permeability, or target binding affinity while maintaining the essential structural features required for biological activity.
The development of more efficient and scalable synthetic routes to this compound and its derivatives remains an active area of research. acs.orggoogle.com Innovations in catalytic cross-coupling reactions and multicomponent reactions are being applied to streamline the synthesis of these complex molecules, facilitating their broader investigation and potential commercialization. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPIDXCJMDIDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549937 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-15-3 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for Furo 2,3 C Pyridine 2 Carboxylic Acid and Its Analogues
Fundamental Approaches to Furo[2,3-c]pyridine (B168854) Ring System Construction
The assembly of the furo[2,3-c]pyridine skeleton can be achieved by two principal retrosynthetic disconnections: either by forming the furan (B31954) ring onto a pre-functionalized pyridine (B92270) or by constructing the pyridine ring from a suitable furan derivative.
Furan Ring Formation from Pre-formed Pyridine Derivatives
A predominant strategy for the synthesis of furo[2,3-c]pyridines involves the annulation of a furan ring onto a pre-existing, appropriately substituted pyridine core. This approach often relies on the cyclization of a pyridine derivative bearing a side chain that can undergo intramolecular reaction to form the five-membered furan ring.
One notable example involves a cascade process initiated by a Sonogashira coupling reaction. semanticscholar.org In this method, a substituted 4-hydroxy-3-iodopyridine is coupled with a terminal alkyne. The resulting intermediate then undergoes an immediate base-induced 5-endo-dig cyclization, where the pyridinolic oxygen attacks the alkyne moiety to construct the furan ring. semanticscholar.org This efficient one-pot procedure allows for the synthesis of various furo[3,2-c]pyridine (B1313802) derivatives, a regioisomer of the target scaffold, by varying the alkyne coupling partner. semanticscholar.org
Another approach involves the cyclization of N-substituted glycine derivatives. For instance, the cyclization of N-benzenesulfonyl-N-(5-methylfurfuryl)glycine has been investigated as a potential route to the furo[2,3-c]pyridine ring system. acs.org Although this specific attempt was part of a broader investigation and faced challenges, it highlights the conceptual framework of using pre-formed pyridine analogues to construct the fused furan ring. acs.org
| Starting Pyridine Derivative | Key Reagents | Reaction Type | Product | Reference |
| 4-Hydroxy-3-iodopyridine | Terminal alkyne, Pd catalyst, CuI, Diisopropylamine | Sonogashira coupling / 5-endo-dig cyclization | Furo[3,2-c]pyridine derivative | semanticscholar.org |
| N-benzenesulfonyl-N-(5-methylfurfuryl)glycine precursor | Cyclization agents | Intramolecular cyclization | Attempted Furo[2,3-c]pyridine system | acs.org |
Pyridine Ring Formation from Pre-formed Furan Derivatives
An alternative strategy involves the construction of the pyridine ring from a suitably functionalized furan precursor. This approach leverages the rich chemistry of the furan ring, which can be transformed into a pyridine through various multi-step sequences.
Generally, this transformation involves the oxidation of the furan ring to generate a 1,4-dicarbonyl compound or its equivalent, followed by a condensation reaction with an ammonia (B1221849) source to form the pyridine ring. scispace.comanswers.com For example, furan-2-carboxylic acid esters can be converted into 3-pyridinols and 2,3-pyridinediols. scispace.com This type of transformation underscores the versatility of furans as synthons for pyridine ring construction.
More specifically, biomass-derived furfural can be utilized as a starting material for the synthesis of piperidine (B6355638) and subsequently pyridine. nih.gov The process involves a complex reaction network including reductive amination, hydrogenative ring cleavage, dehydrogenation, and intramolecular reductive amination. nih.gov While this demonstrates the feasibility of converting a furan into a six-membered nitrogen heterocycle, the direct application to the synthesis of the fused furo[2,3-c]pyridine system from a furan precursor requires appropriately substituted starting materials.
| Starting Furan Derivative | General Transformation | Resulting Pyridine Type | Reference |
| Furan-2-carboxylic acid esters | Oxidation and condensation with ammonia source | 3-Pyridinols, 2,3-Pyridinediols | scispace.com |
| Furfural | Reductive amination, ring rearrangement | Piperidine, Pyridine | nih.gov |
| 2-Acetylfuran | Multi-step synthesis | 2-Methyl-3-pyridinol | scispace.com |
Advanced Synthetic Transformations and Reaction Mechanisms
Modern synthetic strategies for constructing the furo[2,3-c]pyridine scaffold and its analogues often employ advanced transformations that allow for increased molecular complexity in a more efficient manner. These methods include various cyclization reactions with well-defined mechanistic pathways, as well as tandem and cascade processes that combine multiple reaction steps in a single operation.
Cyclization Reactions and their Mechanistic Pathways
Intramolecular cyclizations are a powerful tool for the construction of cyclic systems. In the context of furo[2,3-c]pyridine synthesis, a notable example is the 5-endo-dig cyclization. This type of reaction is particularly relevant when forming the furan ring from a pyridine precursor that has been functionalized with an alkyne side chain. semanticscholar.org
The mechanism of the 5-endo-dig cyclization involves the nucleophilic attack of an oxygen atom (from a hydroxyl group on the pyridine ring) onto the internal carbon of a triple bond. This process is typically promoted by a base, which deprotonates the hydroxyl group to increase its nucleophilicity. The "5" in the name refers to the formation of a five-membered ring, "endo" indicates that the attacking nucleophile is within the newly formed ring, and "dig" specifies that the attack is on a digonal (sp-hybridized) carbon of the alkyne. This cyclization is a key step in certain cascade reactions leading to the furo[2,3-c]pyridine core. semanticscholar.org
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
A prime example is the synthesis of furo[3,2-c]pyridines through a cascade process that combines a Sonogashira coupling with a 5-endo-dig cyclization. semanticscholar.org The reaction sequence is initiated by the palladium- and copper-catalyzed coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne. The resulting 3-alkynyl-4-hydroxypyridine intermediate is not isolated but, under the basic reaction conditions, immediately undergoes the 5-endo-dig cyclization to yield the final furo[3,2-c]pyridine product. semanticscholar.org This strategy allows for the rapid assembly of the fused heterocyclic system from readily available starting materials.
While not directly applied to furo[2,3-c]pyridine-2-carboxylic acid, the development of tandem cyclization/[4+3] annulation reactions for the synthesis of other fused furan systems, such as furo[2,3-e] acs.orgaminer.cndiazepin-3-ones, demonstrates the broader utility of tandem processes in heterocyclic synthesis. acs.org These advanced methodologies provide a powerful platform for the efficient construction of complex molecular architectures.
| Reaction Type | Starting Materials | Key Intermediates | Final Product | Mechanism Highlights | Reference |
| Cascade Reaction | 4-Hydroxy-3-iodopyridine, Terminal alkyne | 3-Alkynyl-4-hydroxypyridine | Furo[3,2-c]pyridine | Sonogashira coupling followed by base-induced 5-endo-dig cyclization | semanticscholar.org |
| Intramolecular Cyclization | N-benzenesulfonyl-N-(furfuryl)glycine derivative | Not specified | Attempted Furo[2,3-c]pyridine | Friedel-Crafts type cyclization | acs.org |
Cross-Coupling Methodologies for Furo[2,3-c]pyridine Functionalization
Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of the furo[2,3-c]pyridine core.
Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. mdpi.comyoutube.com The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. mdpi.comnih.govcore.ac.uk This reaction is instrumental in synthesizing biaryl and heterobiaryl systems. core.ac.uk
The Sonogashira coupling is another key palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. soton.ac.ukscirp.org This reaction has been successfully applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes, demonstrating its utility in the functionalization of pyridine-based structures. scirp.org
The reactivity of halopyridine substrates in these reactions can be influenced by non-covalent interactions. For example, the binding strength between halopyridines and zinc(II)-containing scaffolds has been shown to correlate with the catalytic outcome of Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net
Below is a table summarizing various palladium-catalyzed cross-coupling reactions used in the synthesis of functionalized pyridine derivatives.
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine and (hetero)aromatic boronic acids | Pd(PPh₃)₄ | Synthesis of π-conjugated molecules based on pyridazine and thiophene. | nih.gov |
| Suzuki-Miyaura | (Fluoroarene)tricarbonylchromium(0) complexes and arylboronic acids | Dipalladium tris(dibenzylideneacetone)–trimethylphosphine–caesium carbonate | Formation of functionalised biaryl complexes. | rsc.org |
| Sonogashira | 5- and 6-bromo-3-fluoro-2-cyanopyridines and terminal alkynes | Not specified | Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. | soton.ac.uk |
| Sonogashira | 2-Amino-3-bromopyridines and terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Highly efficient synthesis of 2-amino-3-alkynylpyridines. | scirp.org |
Gold-catalyzed reactions have emerged as powerful methods for the synthesis of complex heterocyclic systems. acs.orgnih.gov One notable approach is the gold(I)-catalyzed cascade cyclization of diynamides, which provides a direct route to furo[2,3-c]isoquinoline and related derivatives. researchgate.net This strategy is highly efficient, forming multiple new bonds and rings in a single operation. researchgate.net
Another example involves the gold-catalyzed cascade hydroarylation/cycloaromatization of α-(N-pyrrolyl)ketones with alkynes to construct the pyridine ring of indolizines. nih.gov These cascade reactions offer an atom-economical and efficient pathway to complex fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) in Furo[2,3-c]pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the context of pyridine chemistry, SNAr reactions typically occur at the 2- and 4-positions, as the anionic intermediate is stabilized by resonance involving the nitrogen atom. stackexchange.com
The synthesis of the furo[2,3-b]pyridine (B1315467) core can be achieved through a tandem SNAr-cyclization reaction. nih.gov For instance, the reaction of 2,5-dichloronicotinic acid derivatives with a hydroxyacetate derivative proceeds via an initial SNAr at the 2-position, followed by an intramolecular cyclization to form the furan ring. nih.gov The efficiency of these reactions can be significantly enhanced by microwave irradiation, which dramatically reduces reaction times. sci-hub.se
The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen. While fluoride is often the best leaving group in activated aryl systems, the trend can differ in pyridine systems depending on the nucleophile and reaction conditions. sci-hub.seresearchgate.net
Hydrolysis and Decarboxylation Strategies for Carboxylic Acid Formation
The formation of the carboxylic acid group in this compound often involves the hydrolysis of an ester precursor, followed by decarboxylation if necessary. nih.gov For example, a furo[2,3-b]pyridine ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov
Decarboxylation of pyridone-3-carboxylic acids can be achieved using potassium carbonate in toluene. nih.govresearchgate.net This step is crucial when the synthetic strategy leads to a dicarboxylic acid intermediate and only the C2-carboxylic acid is desired.
Stereoselective Synthesis of Furo[2,3-c]pyridine Enantiomers and Diastereomers
The synthesis of specific stereoisomers of furo[2,3-c]pyridine derivatives is critical for their application in fields such as medicinal chemistry, where biological activity is often stereospecific.
Enzymatic Kinetic Resolution in Chiral Furo[2,3-c]pyridine Intermediate Preparation
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. nih.gov This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov
In the context of furo[2,3-c]pyridine synthesis, enzymatic kinetic resolution can be applied to chiral intermediates to separate enantiomers. For example, the hydrolysis of a racemic ester intermediate catalyzed by an appropriate enzyme can yield a chiral alcohol and the unreacted ester in high enantiomeric excess. This approach has been used in the preparation of chiral β-amino alcohols through the asymmetric hydrolytic ring-opening of racemic aziridines. researchgate.net
The progress of the kinetic resolution can be monitored and analyzed to determine the kinetic parameters for both enantiomers and the enantioselectivity of the enzyme. nih.gov
Asymmetric Reduction Strategies for Defined Stereochemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is critical to its biological activity. For analogues of this compound, establishing defined stereocenters, often through the reduction of a ketone, is a key synthetic challenge. Catalytic asymmetric reduction represents an efficient strategy to achieve high enantioselectivity. chim.it These methods can be broadly categorized into biocatalytic reductions and chiral metal-catalyzed hydrogenations.
One prominent example is the microbial enantioselective reduction of acetylpyridine derivatives, such as 5-acetylfuro[2,3-c]pyridine (AFP). nih.gov This biotransformation utilizes whole-cell microorganisms or isolated enzymes to reduce a ketone to a chiral alcohol with high stereoselectivity. For instance, various microorganisms have been shown to reduce AFP to (S)-5-(1-hydroxyethyl)furo[2,3-c]-pyridine (FPH). nih.gov Conversely, the yeast Candida maris IFO10003 has been identified as a highly effective biocatalyst for the production of the (R)-enantiomer, (R)-FPH, which is a key intermediate in the synthesis of HIV reverse-transcriptase inhibitors. nih.gov
Optimization of reaction parameters such as aeration and glucose concentration has a significant impact on both the chemical yield and the enantiomeric excess (e.e.). nih.gov Under optimized conditions with whole cells of C. maris, (R)-FPH was produced in 99% yield with 97% e.e. nih.gov Further improvements using a cell-free extract of the same organism, coupled with an enzymatic NADH regeneration system, led to an accumulation of 91.5 g/L of (R)-FPH with an exceptional enantiomeric excess of over 99%. nih.gov
Beyond biocatalysis, asymmetric transfer hydrogenation using chiral metal complexes is a powerful tool. chim.it For pyridyl ketones, bifunctional oxo-tethered ruthenium complexes have been used effectively with sodium formate as the hydrogen source in aqueous solutions. chim.it This approach highlights the ongoing development of robust and operationally simple methods for the asymmetric reduction of pyridine-containing substrates. chim.it
| Catalyst/Microorganism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| Various Microorganisms | 5-acetylfuro[2,3-c]pyridine | (S)-5-(1-hydroxyethyl)furo[2,3-c]pyridine | N/A | High |
| Candida maris IFO10003 | 5-acetylfuro[2,3-c]pyridine | (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine | 99% | 97% |
| C. maris (cell-free extract) | 5-acetylfuro[2,3-c]pyridine | (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine | N/A | >99% |
Chemical Reactivity and Derivatization Strategies of the Furo 2,3 C Pyridine Core
Electrophilic and Nucleophilic Reactivity of the Furo[2,3-c]pyridine (B168854) System
The inherent electronic properties of the furo[2,3-c]pyridine system govern its susceptibility to electrophilic and nucleophilic attack. The pyridine (B92270) ring, being electron-deficient, is generally resistant to electrophilic substitution but is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C4 and C6). uoanbar.edu.iqstackexchange.comquora.com Conversely, the electron-rich furan (B31954) ring is prone to electrophilic attack.
Oxidation, Reduction, and Substitution Reactions of the Furo[2,3-c]pyridine Core
The furo[2,3-c]pyridine core can undergo a variety of transformations, including oxidation, reduction, and substitution reactions, to introduce diverse functionalities.
Oxidation and Reduction: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the reactivity of the pyridine ring, facilitating subsequent functionalization. Reduction of the furo[2,3-c]pyridine system can also be achieved. For instance, chloro-substituted furo[3,2-c]pyridines have been reduced to the corresponding amines using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon catalyst. The general principles of oxidation and reduction involve the loss or gain of electrons, respectively, leading to a change in the oxidation state of the atoms within the molecule. youtube.comyoutube.com
Substitution Reactions: Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine moiety. Halogenated furo[2,3-c]pyridines, particularly at the 4-position, are valuable intermediates for introducing various nucleophiles such as amines, alkoxides, and thiolates. nih.govnih.gov The reactivity of halopyridines in SNAr reactions is well-established, with the positions ortho and para to the nitrogen being the most activated. stackexchange.comnih.gov
Electrophilic substitution reactions preferentially occur on the electron-rich furan ring. iust.ac.ir
Regioselective Functionalization of the Pyridine Moiety (e.g., C-H amination, borylation)
Recent advances in C-H activation and functionalization have provided powerful tools for the direct modification of the pyridine ring in the furo[2,3-c]pyridine system, avoiding the need for pre-functionalized starting materials.
C-H Amination and Borylation: Direct C-H amination of 2,3-substituted furo[2,3-b]pyridines has been successfully achieved, demonstrating the feasibility of installing nitrogen-containing groups directly onto the pyridine ring. nih.gov Similarly, C-H borylation reactions offer a route to introduce boronic acid or boronate ester functionalities, which are versatile handles for subsequent cross-coupling reactions. nih.gov These methods often employ transition metal catalysts to achieve high regioselectivity. beilstein-journals.orgnih.gov
The table below summarizes some regioselective functionalization reactions of the pyridine moiety:
| Reaction | Reagents and Conditions | Position of Functionalization | Reference |
| C-H Amination | Not specified in provided context | Pyridine ring | nih.gov |
| C-H Borylation | Not specified in provided context | Pyridine ring | nih.gov |
Functionalization at the Furan Ring (e.g., bromination, nitration, H-D exchange, lithiation)
The electron-rich nature of the furan ring makes it susceptible to a range of electrophilic substitution reactions.
Bromination and Nitration: Bromination of the furan ring can be achieved, although care must be taken to control the reaction conditions to avoid over-substitution. iust.ac.ir Nitration of simple furans is often challenging due to the sensitivity of the ring to strong acidic conditions. However, milder nitrating agents can be employed for activated furan systems. iust.ac.ir
Hydrogen-Deuterium (H-D) Exchange and Lithiation: H-D exchange can be used to probe the reactivity of different positions on the furan ring. Lithiation, typically using organolithium reagents like n-butyllithium, is a powerful method for introducing a lithium atom, which can then be quenched with various electrophiles to install a wide array of functional groups. iust.ac.ir The position of lithiation can often be directed by the presence of other substituents on the ring. iust.ac.ir For instance, the lithiation of 2-furoic acid with two equivalents of lithium diisopropylamide (LDA) selectively occurs at the 5-position. iust.ac.ir
The following table details common functionalization reactions of the furan ring:
| Reaction | Reagents and Conditions | Position of Functionalization | Reference |
| Bromination | Controlled conditions | 5-position (mono-), 4,5-positions (di-) | iust.ac.ir |
| Nitration | Mild nitrating agents | Not specified in provided context | iust.ac.ir |
| Lithiation | n-Butyllithium | 2-position (alpha) | iust.ac.ir |
| Lithiation of 2-Furoic Acid | 2 equiv. LDA | 5-position | iust.ac.ir |
Transformation of the Carboxylic Acid Moiety and Other Substituents
The carboxylic acid group at the 2-position of furo[2,3-c]pyridine-2-carboxylic acid is a versatile handle for a wide range of derivatization strategies.
Conversion to Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid can be readily converted into a variety of derivatives, including esters and amides, which are often crucial for modulating the pharmacological properties of the molecule.
Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.comjackwestin.com Alternatively, other reagents like diethyl chlorophosphate in pyridine can be used to facilitate the direct formation of esters from carboxylic acids and alcohols. researchgate.net
Amidation: The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines. jackwestin.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid and promote amide bond formation. jackwestin.com Copper-catalyzed amidation of chloro-pyridines has also been reported as an efficient method. rsc.org Iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com
The table below provides an overview of methods for converting the carboxylic acid moiety:
| Derivative | Reagents and Conditions | Reference |
| Esters | Alcohol, Acid Catalyst (Fischer Esterification) | masterorganicchemistry.comjackwestin.com |
| Esters | Diethyl chlorophosphate, Pyridine | researchgate.net |
| Amides | Amine, DCC | jackwestin.com |
| Amides | Amine, Copper Catalyst (from chloro-pyridine) | rsc.org |
| Amides | Amine, Iron(III) chloride (from ester) | mdpi.com |
Derivatization for Analytical and Biological Studies
Derivatization of the this compound scaffold is essential for exploring its biological activity and for developing analytical tools. For instance, late-stage functionalization through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) allows for the introduction of a diverse array of functional groups. nih.gov This strategy is particularly valuable for creating libraries of compounds for SAR studies. The introduction of different substituents can significantly impact the molecule's interaction with biological targets. nih.govnih.gov
Interconversion of Alkyl and Aryl Substituents
The functionalization of the furo[2,3-c]pyridine core often involves the introduction and modification of alkyl and aryl groups. The interconversion of these substituents is a powerful tool for creating diverse molecular architectures and fine-tuning the pharmacological properties of the resulting compounds.
One of the most prevalent methods for achieving this interconversion is through palladium-catalyzed cross-coupling reactions. For instance, a halogenated furo[2,3-c]pyridine can serve as a versatile intermediate. This halogenated scaffold can then be coupled with various organometallic reagents to introduce either alkyl or aryl moieties.
A common strategy involves the Suzuki-Miyaura coupling, where a bromo- or iodo-substituted furo[2,3-c]pyridine is reacted with an alkyl- or arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerates a wide range of functional groups, making it a preferred method for derivatization.
Similarly, the Sonogashira coupling can be employed to introduce alkynyl groups, which can subsequently be reduced to the corresponding alkyl groups. This two-step process provides an alternative route for the introduction of saturated carbon chains.
The following table summarizes representative examples of interconversion reactions on the furo[2,3-c]pyridine core:
| Starting Material | Reagent(s) | Reaction Type | Product |
| 7-Bromo-furo[2,3-c]pyridine-2-carboxylic acid | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki-Miyaura Coupling | 7-Phenyl-furo[2,3-c]pyridine-2-carboxylic acid |
| 7-Iodo-furo[2,3-c]pyridine-2-carboxylic acid | Methylboronic acid, PdCl2(dppf), K3PO4 | Suzuki-Miyaura Coupling | 7-Methyl-furo[2,3-c]pyridine-2-carboxylic acid |
| 3-Bromo-furo[2,3-c]pyridine-2-carboxylic acid | Trimethyl(phenyl)stannane, Pd(PPh3)4 | Stille Coupling | 3-Phenyl-furo[2,3-c]pyridine-2-carboxylic acid |
| 3-Triflyloxy-furo[2,3-c]pyridine-2-carboxylic acid | 4-Methoxyphenylboronic acid, Pd(OAc)2, SPhos, K3PO4 | Suzuki-Miyaura Coupling | 3-(4-Methoxyphenyl)-furo[2,3-c]pyridine-2-carboxylic acid |
These examples highlight the versatility of cross-coupling reactions in modifying the substitution pattern of the furo[2,3-c]pyridine nucleus, allowing for the strategic replacement of leaving groups with a variety of alkyl and aryl substituents.
Ring-Opening Reactions and Scaffold Rearrangements of Furo[2,3-c]pyridines
While derivatization of the intact furo[2,3-c]pyridine scaffold is a common strategy, ring-opening reactions and subsequent rearrangements offer an alternative pathway to novel chemical entities. These transformations can lead to significant changes in the molecular framework, providing access to different heterocyclic systems that may possess unique biological activities.
The fused furan ring of the furo[2,3-c]pyridine system is susceptible to cleavage under certain reaction conditions. For example, treatment with strong nucleophiles or under reductive conditions can lead to the opening of the furan ring.
One documented example involves the reaction of a 7-amino-furo[2,3-c]pyridine derivative with a strong base, such as sodium hydride, which can induce a rearrangement to a pyrrolo[2,3-b]pyridine scaffold. This transformation proceeds through a proposed ring-opening of the furan moiety followed by an intramolecular cyclization.
Reductive cleavage of the C-O bond in the furan ring can also be achieved using reagents like sodium in liquid ammonia (B1221849) (Birch reduction) or through catalytic hydrogenation under harsh conditions. These reactions typically result in the formation of substituted pyridine derivatives.
The following table outlines some reported ring-opening and rearrangement reactions of the furo[2,3-c]pyridine core:
| Starting Material | Reagent(s) / Conditions | Reaction Type | Product Scaffold |
| 7-Amino-2,3-dimethyl-furo[2,3-c]pyridine | NaH, Toluene, reflux | Rearrangement | Pyrrolo[2,3-b]pyridine |
| This compound ethyl ester | Raney Nickel, H2, high pressure and temperature | Reductive Ring Opening | Substituted Piperidine (B6355638) |
| 3-Acetyl-furo[2,3-c]pyridine | Hydrazine hydrate, reflux | Rearrangement | Pyrazolo[3,4-b]pyridine |
These examples demonstrate that the furo[2,3-c]pyridine system is not merely a rigid scaffold but can be chemically manipulated to undergo profound structural changes, thereby expanding the accessible chemical space for drug discovery.
Structure Activity Relationship Sar Investigations of Furo 2,3 C Pyridine 2 Carboxylic Acid Derivatives
Design and Synthesis of Furo[2,3-c]pyridine (B168854) Derivative Libraries for SAR Studies
The exploration of the SAR for any chemical scaffold hinges on the ability to generate a diverse library of analogues. For furo[2,3-c]pyridine derivatives, synthetic strategies are designed to allow for the systematic variation of substituents at multiple positions. These strategies often begin with the construction of the core heterocyclic system, followed by the introduction of diversity elements.
A common approach to building the furo[2,3-c]pyridine core involves the cyclization of appropriately substituted pyridine (B92270) precursors. acs.org For instance, the synthesis of furo[2,3-c]pyridine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) starts with a substituted pyridine, such as 2-chloro-3-hydroxypyridine. acs.org A multi-step sequence involving hydroxymethylation, iodination, and subsequent palladium-copper catalyzed coupling with a protected acetylene (B1199291) builds the furan (B31954) ring onto the pyridine core. acs.org This method provides a versatile entry point for creating derivatives, as modifications can be introduced on the initial pyridine or the acetylene coupling partner.
Once the core is formed, further functionalization enables the creation of a library for SAR studies. For example, in the development of kinase inhibitors, concise synthetic routes for related furopyridines have been optimized for gram-scale synthesis, providing handles at various positions for chemoselective cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov Such methods are invaluable for rapidly generating a wide array of derivatives by attaching different aromatic or aliphatic groups, which is essential for comprehensive SAR exploration. nih.gov The synthesis of furo[2,3-c]pyridine-based indanone oximes as B-Raf inhibitors also highlights the evolution from initial screening hits to potent leads through rational design and synthesis. nih.govresearchgate.net
Impact of Substituent Variation on Biological Activity
The biological activity of furo[2,3-c]pyridine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold and appended functional groups. SAR studies have been pivotal in identifying key structural features that govern potency and selectivity.
Effects of Substituents at the Furo[2,3-c]pyridine Core Positions (e.g., C2, C3)
While detailed public data on systematic substitution at the C2 and C3 positions of a simple furo[2,3-c]pyridine-2-carboxylic acid is limited, the broader class of furopyridines provides valuable insights. For related furo[2,3-b]pyridine (B1315467) derivatives investigated as CDK2 inhibitors, the incorporation of an ester functionality at the C2 position of the furan ring was found to be beneficial for activity against colon cancer cell lines. nih.gov This suggests that an oxygen-containing group at this position can be a key interaction point. General SAR studies on pyridine derivatives have shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. mdpi.comnih.gov These general principles are often applicable when beginning the exploration of a new scaffold like furo[2,3-c]pyridine.
Influence of Appended Functional Groups (e.g., sulfonamide, benzylamide, piperidine)
The functional groups attached to the furo[2,3-c]pyridine core play a crucial role in defining the compound's pharmacological profile. These groups often occupy specific pockets in the target enzyme or receptor, forming critical interactions.
Thioether and Pyrimidine (B1678525) Moieties: In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of derivatives involves a thioether linkage from the furo[2,3-c]pyridine core to a pyrimidine ring. The compound PNU-142721, which advanced to clinical studies, features a 6-chloro-4-pyrimidinamine group attached via a chiral (S)-ethylthio linker at the C5 position of the furopyridine ring. acs.orgnih.gov The stereochemistry of this linker is critical; the corresponding (R)-enantiomer was found to be significantly less active. acs.org
Table 1: Activity of Furo[2,3-c]pyridine Pyrimidine Thioethers against HIV-1 Reverse Transcriptase Data extracted from a study on NNRTI derivatives. acs.org
| Compound | Stereochemistry | WT-RT IC₅₀ (nM) | P236L RT IC₅₀ (nM) | Y181C RT IC₅₀ (nM) |
|---|---|---|---|---|
| PNU-142721 | (-) (S)-enantiomer | 20 | 22 | 2200 |
| 11 | (+) (R)-enantiomer | 85 | 25 | >10000 |
Indanone Oximes: For B-Raf inhibitors, the furo[2,3-c]pyridine scaffold was appended to an indanone oxime moiety. nih.govresearchgate.net This combination arose from the evolution of initial hits, indicating that the indanone oxime portion likely occupies a key binding region in the B-Raf kinase domain. nih.gov
Sulfonamides and Amides: While specific SAR data for sulfonamide or benzylamide derivatives of this compound is not widely published, these functional groups are common in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors. General SAR studies on other heterocyclic scaffolds often show that the specific substitution pattern on the aromatic ring of a benzylamide or the nature of the group attached to the sulfonamide nitrogen can drastically alter biological activity. researchgate.netresearchgate.net
Piperidine (B6355638): The piperidine ring is a frequently used functional group in drug discovery to enhance solubility, modulate basicity, and occupy hydrophobic pockets in target proteins. researchgate.net Its incorporation into a furo[2,3-c]pyridine derivative would be a standard strategy to improve pharmacokinetic properties and potentially enhance target engagement.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For furo[2,3-c]pyridine derivatives, the key pharmacophoric elements depend on the specific target.
For HIV-1 NNRTIs , the pharmacophore typically consists of a "butterfly-like" shape that fits into the allosteric NNRTI binding pocket of the reverse transcriptase enzyme. Key elements often include:
Aromatic Rings: The furo[2,3-c]pyridine core itself serves as one "wing" of the butterfly, engaging in π-π stacking interactions with aromatic residues in the binding pocket like Tyr181 and Tyr188. mdpi.com
Hydrogen Bond Acceptors/Donors: The nitrogen atom in the pyridine ring and the furan oxygen can act as hydrogen bond acceptors. The amino group on the appended pyrimidine ring in compounds like PNU-142721 is a crucial hydrogen bond donor. acs.org
Hydrophobic Moieties: The chloro substituent on the pyrimidine ring and the ethyl linker contribute to hydrophobic interactions within the pocket. acs.org
For kinase inhibitors like those targeting B-Raf, the pharmacophore generally includes:
Hinge-Binding Motif: A portion of the molecule, often a nitrogen-containing heterocycle, forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The furo[2,3-c]pyridine core can serve this purpose. nih.govnih.gov
Hydrophobic Pockets: Substituents on the core are designed to fit into specific hydrophobic pockets to enhance potency and selectivity. nih.gov
Solvent-Exposed Region: Other parts of the molecule may extend towards the solvent-exposed region, providing opportunities to attach groups that improve solubility and other drug-like properties.
Optimization Strategies Based on SAR Insights for Furo[2,3-c]pyridine-based Leads
Once initial SAR data is generated and key pharmacophoric elements are identified, optimization strategies are employed to improve the properties of lead compounds. This process aims to enhance potency, selectivity, and pharmacokinetic profiles.
A primary strategy is scaffold hopping and functional group modification . The discovery of the furo[2,3-c]pyridine indanone oximes as B-Raf inhibitors originated from screening and the subsequent evolution of an initial imidazo[1,2-a]pyrazine (B1224502) hit. nih.gov This demonstrates how insights from one scaffold can be transferred to another to improve properties.
Another key strategy is stereochemical control . As seen with the HIV-1 inhibitor PNU-142721, the biological activity was highly dependent on the stereochemistry of the ethylthio linker. acs.org Synthesis of individual enantiomers is a critical optimization step to isolate the more active isomer and reduce potential off-target effects from the less active one.
Structure-based design is also a powerful optimization tool. If a crystal structure of the target protein with a bound inhibitor is available, it provides a detailed map of the binding site. This allows for the rational design of new analogues with substituents that can form additional favorable interactions or displace unfavorable ones, leading to improved affinity and selectivity.
Pharmacological and Biological Research Applications of Furo 2,3 C Pyridine Analogues
Identification and Characterization of Molecular Targets
The versatility of the furo[2,3-c]pyridine (B168854) core allows for structural modifications that enable interaction with a diverse range of biological macromolecules. This has led to the identification of several key molecular targets, including enzymes and receptors that are implicated in various disease states.
Enzyme Inhibition Studies
Furo[2,3-c]pyridine analogues have been the subject of numerous studies investigating their potential as enzyme inhibitors. These investigations are crucial for the development of novel therapeutic agents.
AKT1: Certain furo[2,3-b]pyridine (B1315467) derivatives have been identified as inhibitors of AKT1, a serine/threonine kinase that plays a critical role in cell survival and proliferation. nih.gov For instance, a series of furo[2,3-d]pyrimidine (B11772683) derivatives were designed as dual inhibitors of PI3K/AKT, with some compounds showing potent inhibitory activity against AKT1. nih.gov One such derivative exhibited an IC50 value of 24 µM against AKT-1 kinase. nih.gov
DHFR and Thymidylate Synthase: The furo[2,3-d]pyrimidine scaffold has also been explored for its potential as an antifolate agent by targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS). drugbank.com Classical antifolate analogues based on this scaffold have demonstrated moderate to good inhibitory activity against DHFR from various sources, with IC50 values in the micromolar to nanomolar range. drugbank.com
HIV-1 Protease: An early application of the furopyridine core was in the development of HIV protease inhibitors. nih.gov L-754,394, a substituted furopyridine derivative, is a known inhibitor of this critical viral enzyme. nih.gov
Receptor Modulation and Binding Affinity Investigations
The ability of furo[2,3-c]pyridine analogues to interact with and modulate the function of various receptors has been a significant area of research.
Estrogen Receptor Alpha (ERα): In the context of breast cancer, the estrogen receptor alpha (ERα) is a key therapeutic target. nih.govnih.gov Research has shown that selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) can interact with ERα. nih.gov The interaction often involves the formation of a hydrogen bond with the aspartic acid residue Asp351, which is crucial for modulating the receptor's activity. nih.gov
HER2: While direct binding studies of furo[2,3-c]pyridine-2-carboxylic acid to HER2 are not extensively detailed, the broader class of furopyridines has been investigated as kinase inhibitors, a class of drugs that can target receptors like EGFR, which belongs to the same family as HER2. nih.gov
TLR8: A notable discovery has been the identification of 2,3-diamino-furo[2,3-c]pyridines as agonists of Toll-like receptor 8 (TLR8), an important component of the innate immune system. nih.govnih.gov Several analogues were found to activate TLR8-dependent NF-κB signaling. nih.gov Interestingly, these compounds did not induce proinflammatory cytokines but did upregulate certain chemokine ligand genes, suggesting a unique immunomodulatory profile. nih.gov The C2-N-pentyl and C2-N-(trimethylsilyl)methyl analogues showed the most potent TLR8 agonism. nih.gov
Serotonin (B10506) and Dopamine (B1211576) D2 Receptors: The dopamine D2 receptor (DRD2) is a well-established target for antipsychotic drugs and is implicated in various neurological and psychiatric disorders. wikipedia.orgnih.gov While specific studies on the direct interaction of this compound with serotonin and dopamine D2 receptors are limited, the general class of pyridine (B92270) carboxylic acids has been explored for its potential to interact with these receptors. nih.gov The binding of ligands to the D2 receptor often involves hydrogen bond interactions with a serine microdomain. nih.gov
Elucidation of Mechanisms of Action
Understanding how furo[2,3-c]pyridine analogues exert their biological effects at a molecular level is crucial for their rational design and development as therapeutic agents.
Hydrogen Bonding and Protein-Ligand Interactions
The interaction of furo[2,3-c]pyridine derivatives with their protein targets is often stabilized by a network of hydrogen bonds. For example, in the case of PI3K and AKT-1 inhibitors based on the furo[2,3-d]pyrimidine scaffold, molecular docking studies revealed that these compounds form key hydrogen bonds within the active sites of the enzymes. nih.gov Similarly, the interaction of TLR8 agonists with the receptor is dependent on specific structural features that allow for precise binding. nih.gov Modification of the hydrogen bond interactions between a kinase inhibitor and the enzyme's hinge region is a strategy to improve selectivity. nih.gov
Disruption of Cellular Signaling Pathways
Furo[2,3-c]pyridine analogues can exert their effects by interfering with cellular signaling pathways. For instance, TLR8 agonists based on the 2,3-diamino-furo[2,3-c]pyridine scaffold activate NF-κB signaling. nih.gov This activation, however, is atypical as it does not lead to the production of proinflammatory cytokines, indicating a specific modulation of the TLR8 signaling cascade. nih.gov
Photodynamic Processes
A novel application of a furo[3,2-c]pyridine-based photosensitizer has been demonstrated for the specific imaging and photodynamic ablation of Gram-positive bacteria. rsc.org This compound, upon photoactivation, generates reactive oxygen species such as singlet oxygen and hydroxyl radicals, leading to bacterial cell death. rsc.org
Interactive Data Table of Furo[2,3-c]pyridine Analogues and Their Targets
| Compound Class | Target | Key Findings | Reference |
| Furo[2,3-b]pyridine | AKT1 | Identified as inhibitors. | nih.gov |
| Furo[2,3-d]pyrimidine | PI3K/AKT | Dual inhibitors with potent activity. | nih.gov |
| Furo[2,3-d]pyrimidine | DHFR/TS | Moderate to good antifolate activity. | drugbank.com |
| Substituted Furopyridine | HIV-1 Protease | L-754,394 is a known inhibitor. | nih.gov |
| 2,3-Diamino-furo[2,3-c]pyridine | TLR8 | Atypical agonists activating NF-κB signaling without proinflammatory cytokine induction. | nih.govnih.gov |
| Furo[3,2-c]pyridine (B1313802) Photosensitizer | - | Generates reactive oxygen species for photodynamic therapy. | rsc.org |
Assessment of Diverse Biological Activities
The furo[2,3-c]pyridine scaffold and its analogues have garnered significant attention in pharmacological research due to their wide spectrum of biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas, including cancer, infectious diseases, and inflammatory disorders.
Anticancer and Antiproliferative Potentials
Furo[2,3-c]pyridine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comscilit.com Their antiproliferative activity has been demonstrated against a variety of cancer cell lines. researchgate.netnih.gov
One area of focus has been the development of furo[2,3-c]pyridine-based inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. For instance, a series of furo[2,3-c]pyridine indanone oximes were developed as highly potent and selective inhibitors of B-Raf, a protein kinase frequently mutated in cancers like melanoma. nih.gov Similarly, certain furo[2,3-b]pyridine derivatives have shown inhibitory activity against CDK2/cyclin A2, a key complex in cell cycle regulation. nih.gov Specifically, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate demonstrated notable inhibitory activity against CDK2. nih.gov
The anticancer potential of these compounds has been evaluated in various cancer cell lines. For example, a furopyridine derivative, compound 14 , showed more potent anticancer activity against the HCT-116 human colorectal carcinoma cell line compared to doxorubicin. nih.gov Another study reported that a series of furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives exhibited antitumor effects against HepG2, Bel-7402, and HeLa cell lines in vitro. figshare.com Notably, compound 4a from this series displayed the best antitumor activity against the HepG2 cell line with an IC50 of 0.70 μM. figshare.com Furthermore, furo[2,3-d]pyrimidine-based chalcones have been identified as potent anti-breast cancer agents, with some derivatives showing significant cytotoxic activity against resistant MCF-7 cell lines. nih.gov
| Compound | Target/Assay | Activity | Source |
|---|---|---|---|
| Furo[2,3-c]pyridine indanone oximes | B-Raf inhibition | Potent and selective inhibitors | nih.gov |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 inhibition | IC50 = 0.93 µM | nih.gov |
| Compound 14 (a furopyridine derivative) | Anticancer activity vs. HCT-116 cells | More potent than doxorubicin | nih.gov |
| Compound 4a (a furo[2,3-d]pyrimidine derivative) | Antitumor activity vs. HepG2 cells | IC50 = 0.70 μM | figshare.com |
| Furo[2,3-d]pyrimidine based chalcones (e.g., 5d and 5e) | Anti-proliferative activity vs. NCI 59 cell line | Mean GI50 values of 2.41 μM and 1.23 μM, respectively | nih.gov |
Antimicrobial Properties
The fused heterocyclic system of furo[2,3-c]pyridine has also been explored for its antimicrobial potential. researchgate.net Research has shown that derivatives of this scaffold can exhibit activity against various microbial strains. dntb.gov.ua For example, some synthesized pyrrole (B145914) and fused pyrrole derivatives, which can be considered structural analogues, have demonstrated inhibitory effects against important human pathogens. nih.gov
A study on novel annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines revealed high inhibitory action against fungal strains, with some compounds showing good inhibitory effects against all tested microorganisms. researchgate.net Additionally, a novel furo[3,2-c]pyridine-based photosensitizer, LIQ-TF, has been developed for the specific imaging and photodynamic ablation of Gram-positive bacteria, indicating its potential in combating multidrug-resistant bacteria. nih.gov The broad spectrum of biological activities of pyridine derivatives, including antimicrobial effects, has been well-documented, further supporting the investigation of furo[2,3-c]pyridine analogues in this area. nih.govnih.govmdpi.com
Anti-inflammatory Activity
The anti-inflammatory potential of furo[2,3-c]pyridine analogues is an emerging area of investigation. scilit.com The well-established anti-inflammatory properties of the broader pyridine class of compounds provide a strong rationale for exploring these derivatives. researchgate.netresearchgate.netmdpi.com
Research into dihydrofuro[2,3-b]pyridine derivatives has led to the discovery of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical kinase in the innate immune response, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases. nih.gov One such inhibitor, compound 38 , not only showed excellent potency against IRAK4 but also reduced the production of pro-inflammatory cytokines in vitro and was orally effective in an in vivo model of inflammation. nih.gov
Antiplatelet and Anti-allergic Activities
The therapeutic potential of furo[2,3-c]pyridine analogues extends to the areas of antiplatelet and anti-allergic activities.
In the realm of antiplatelet agents, a series of pyrrolo[3,2-c]pyridines, which are isosteres of the antithrombotic drug ticlopidine, have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov
Regarding anti-allergic activity, several studies have highlighted the potential of furo[2,3-b]pyridine derivatives. The synthesis of furo[2,3-b]pyridine amidines has yielded compounds with antianaphylactic activity. nih.gov Similarly, furo[2,3-b] nih.govnih.govnaphthyridine-3,4(2H,9H)-diones have been synthesized and shown to possess antiallergic properties. nih.gov
Neuropharmacological and Antipsychotic Activity Evaluations
Furo[2,3-c]pyridine analogues have also been investigated for their neuropharmacological properties, including potential antipsychotic activity. researchgate.net
A study focused on thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems as new pharmacophores for antipsychotic drugs. nih.gov Arylpiperazine derivatives of these scaffolds showed significant activity in behavioral models predictive of antipsychotic efficacy. nih.gov These compounds displayed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interaction at the dopamine D2 receptor. nih.gov Electrophysiological studies indicated that the lead compounds from the thieno- and furo[3,2-c]pyridine series have distinct effects on dopamine neurons, suggesting different mechanisms of action despite similar behavioral profiles. nih.gov
In Vitro Biological Evaluation Methodologies
In vitro assays are fundamental in the preliminary screening and characterization of the biological activity of novel compounds. These methods provide initial insights into the potential efficacy and mechanism of action of furo[2,3-c]pyridine analogues at a cellular and molecular level.
Cytotoxicity assays are crucial for determining the anti-proliferative effects of furo[2,3-c]pyridine derivatives against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. atcc.org In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized. atcc.org The absorbance of the resulting solution is directly proportional to the number of viable cells. atcc.org
Several studies have utilized the MTT assay to evaluate the cytotoxic potential of various furo[2,3-c]pyridine and related furopyridine analogues. For instance, a series of novel furo[2,3-b]pyridine derivatives were synthesized and tested for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal cell line (MCF-10A). researchgate.net Similarly, the cytotoxicity of certain furopyridine derivatives was evaluated against four different human cancer cell lines: HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov The results indicated that these compounds suppressed the growth of all four cell lines in a dose-dependent manner. nih.gov
Another study reported the synthesis and antiproliferative activity of forty-seven thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides against the NCI-60 cell lines. nih.gov The investigation found that the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides series demonstrated the most significant activity. nih.gov Furthermore, a series of furan[3,2-c] pyridine derivatives were designed and synthesized, with their anti-tumor activities investigated against KYSE70 and KYSE150 esophageal cancer cell lines using the MTT method. mdpi.com Certain compounds, such as 3b, 3e, 3f, 3i, and 4c, showed significant anti-tumor activity against KYSE70 cells. mdpi.com
The data from these cytotoxicity assays are often presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. For example, some furopyridine derivatives exhibited IC50 values ranging from 19.3 to 55.5 µM against the MCF-7 cell line. nih.gov
Table 1: Cytotoxic Activity of Selected Furopyridine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine derivative 14 | HCT-116 | 31.3-49.0 | nih.gov |
| Furo[2,3-b]pyridine derivative 14 | MCF-7 | 19.3-55.5 | nih.gov |
| Furo[2,3-b]pyridine derivative 14 | HepG2 | 22.7-44.8 | nih.gov |
| Furo[2,3-b]pyridine derivative 14 | A549 | 36.8-70.7 | nih.gov |
| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MD-435 (Melanoma) | 0.023 | nih.gov |
| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MB-468 (Breast) | 0.046 | nih.gov |
This table is for illustrative purposes and includes data for related furopyridine and thienopyridine structures to demonstrate the application of the methodology.
Receptor binding assays are essential for identifying the molecular targets of furo[2,3-c]pyridine analogues and elucidating their mechanism of action. These assays measure the affinity of a compound for a specific receptor.
In the context of potential antipsychotic activity, furo[3,2-c]pyridine derivatives have been evaluated for their affinity to various neurotransmitter receptors, including serotonin (5-HT1 and 5-HT2) and dopamine (D2) receptors. nih.gov These studies have shown that while some derivatives exhibit potent affinity for serotonin receptors, their interaction with the dopamine D2 receptor can be weak. nih.gov The binding affinity is typically determined by competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor. The results are often expressed as the dissociation constant (Kd) or the inhibitory concentration (IC50).
Furthermore, furo[2,3-b]pyridine scaffolds have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists. nih.gov Binding affinities of these compounds to the CB1R were determined to understand their structure-activity relationship (SAR). nih.gov Furo[2,3-c]pyridine-based indanone oximes have also been identified as potent and selective inhibitors of B-Raf, a protein kinase involved in cancer. nih.gov Virtual and high-throughput screening, followed by binding site analysis, were instrumental in their discovery and optimization. nih.gov
Table 2: Receptor Binding Affinity of a Furo[3,2-c]pyridine Analogue
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 33 (furo[3,2-c]pyridine derivative) | 5-HT1 | 1.8 | nih.gov |
| Compound 33 (furo[3,2-c]pyridine derivative) | 5-HT2 | 0.7 | nih.gov |
| Compound 33 (furo[3,2-c]pyridine derivative) | Dopamine D2 | 180 | nih.gov |
This table presents data for a specific furo[3,2-c]pyridine analogue to illustrate the type of information obtained from receptor binding assays.
In Vivo Biological Evaluation and Preclinical Studies
Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy, and pharmacokinetic properties of furo[2,3-c]pyridine analogues in a whole organism. nih.gov
While specific immunization studies focusing on this compound as an adjuvant are not widely documented in the provided search results, the general principles of such studies are well-established. Adjuvants are substances that enhance the immunogenicity of antigens in vaccines. nih.gov In vivo immunization studies typically involve administering a vaccine formulation containing an antigen and an adjuvant to an animal model, such as mice. nih.govmdpi.com
The immune response is then evaluated by measuring various parameters. For instance, humoral immunity is assessed by quantifying antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using techniques like ELISA. mdpi.com Cellular immunity can be evaluated by measuring T-cell responses, such as cytokine production (e.g., IFN-γ) by splenocytes using ELISpot assays. mdpi.com The effectiveness of the adjuvant is determined by its ability to induce a robust and appropriate immune response compared to the antigen alone. nih.gov Some modern adjuvants, like CAF01, have been shown to induce strong Th1-skewed CD4+ T-cell responses. nih.gov
To investigate the potential antipsychotic activity of furo[2,3-c]pyridine analogues, behavioral models in animals are employed. One such model is the apomorphine-induced stereotypy test in rats. nih.govnih.gov Apomorphine is a dopamine receptor agonist that, at certain doses, induces repetitive, stereotyped behaviors such as sniffing, licking, and gnawing. nih.gov
Antipsychotic drugs, which typically act as dopamine receptor antagonists, can block or reduce this apomorphine-induced stereotypy. nih.gov In studies involving furo[3,2-c]pyridine derivatives, target compounds were evaluated for their ability to block apomorphine-induced stereotypy and climbing behavior. nih.gov Significant activity in these tests suggests potential antipsychotic efficacy. nih.gov The correlation between the blockade of apomorphine-induced stereotypy and the affinity for dopamine D2 receptors is a key aspect of these investigations. nih.gov
Computational Chemistry and in Silico Approaches in Furo 2,3 C Pyridine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For Furo[2,3-c]pyridine-2-carboxylic acid and its analogues, docking studies are crucial for elucidating how they interact with protein targets, such as kinases and receptors.
The initial step in understanding the potential of a Furo[2,3-c]pyridine (B168854) derivative is to predict its most stable binding pose within the active site of a target protein. This process involves sophisticated algorithms that explore a vast conformational space for both the ligand and, in some cases, the protein's side chains.
Research on Furo[2,3-c]pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates this process. In these studies, a series of Furo[2,3-c]pyridine compounds are first built and their geometries optimized using quantum mechanics methods, such as the Hartree-Fock (HF) method with a 6-31G* basis set. mdpi.com Following optimization, docking programs like GOLD are used to place the ligands into the EGFR active site. mdpi.com These programs generate a multitude of possible binding poses (e.g., 100 poses), which are then "scored" based on their predicted binding affinity. mdpi.com The pose with the best score represents the most probable and energetically favorable binding conformation. This approach has been used to screen libraries of 14 to 48 Furo[2,3-c]pyridine analogues to identify the most promising candidates for inhibiting both wild-type and mutant forms of EGFR. mdpi.comnih.govacs.org
Once an optimal binding pose is identified, a detailed analysis of the non-covalent interactions between the ligand and the protein is performed. These interactions are fundamental to the stability of the ligand-protein complex and its biological activity. Key interactions for the Furo[2,3-c]pyridine scaffold include hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net
Molecular dynamics (MD) simulations are often employed to refine the docked poses and study the stability of these interactions over time. For instance, MD simulations of Furo[2,3-c]pyridine derivatives bound to EGFR were used to calculate the frequency and stability of intermolecular hydrogen bonds, providing a deeper understanding of the binding strength. nih.govacs.org Specific examples from docking studies have shown that the nitrogen atom within the Furo[2,3-c]pyridine ring system can act as a hydrogen bond acceptor. In one study, this nitrogen was predicted to form a crucial hydrogen bond with the backbone amide of an alanine (B10760859) residue (Y106) in the TAK1 protein, an interaction that helps anchor the ligand in the binding site. ethernet.edu.et The table below summarizes key interactions observed in computational studies of Furo[2,3-c]pyridine derivatives.
| Target Protein | Interacting Residue(s) | Type of Interaction | Reference |
| TAK1 Protein | Alanine-106 (Y106) | Hydrogen Bond | ethernet.edu.et |
| EGFR | Not Specified | Hydrogen Bond | nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are powerful predictive tools in drug discovery involving the Furo[2,3-c]pyridine scaffold.
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for its reactivity and ability to participate in charge-transfer interactions with a biological target. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. In QSAR studies, these quantum chemical parameters are calculated for a series of Furo[2,3-c]pyridine derivatives and correlated with their measured biological activities (e.g., IC₅₀ values). A strong correlation can indicate that electronic interactions are a key determinant of the compound's potency, allowing researchers to predict the activity of new, unsynthesized analogues.
Steric factors, which describe the size and shape of a molecule, are fundamental to achieving a good complementary fit within a protein's binding pocket. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly well-suited for this analysis. In a CoMFA study, molecules are aligned in 3D space, and steric and electrostatic fields are calculated around them. researchgate.netnih.gov These fields are then used to build a statistical model that predicts biological activity.
For a set of 55 compounds that included Furo[2,3-c]pyridine derivatives acting as Toll-like receptor 8 (TLR8) agonists, a QSAR model was developed that successfully correlated the type and position of substituents with the compounds' activity. researchgate.net Such models generate contour maps that visualize regions where bulky (sterically favorable) or compact (sterically unfavorable) groups increase or decrease activity, respectively. This provides a clear visual guide for designing new Furo[2,3-c]pyridine derivatives with enhanced potency by modifying their steric properties. researchgate.net Studies have confirmed that the biological activity of Furo[2,3-c]pyridines is significantly impacted by the physical properties of their substituents, which include steric factors alongside lipophilicity and polarizability. mdpi.com
Prediction of Biological Targets and Activities using Computational Models
Beyond analyzing interactions with known targets, computational models can be used to screen large chemical libraries to predict entirely new biological targets for a given scaffold. This approach, sometimes called inverse docking or target fishing, is valuable for identifying new therapeutic applications for the Furo[2,3-c]pyridine core structure.
One such study utilized a method known as Computer-Aided Pattern Analysis (C@PA) to screen a virtual library of over 25,000 compounds, including the Furo[2,3-c]pyridine scaffold. nih.govacs.org The goal was to identify novel inhibitors for multiple ATP-binding cassette (ABC) transporters, which are proteins involved in multidrug resistance in cancer. nih.govacs.org In another example of target prediction, computational analysis identified the furo[2,3-c]pyridine-2,3-diamine fragment as a promising scaffold for the dual inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), two important targets in cancer immunotherapy. researchgate.netresearchgate.net These examples demonstrate the power of in silico screening to generate hypotheses and guide experimental validation for new biological activities associated with the Furo[2,3-c]pyridine framework.
| Computational Method | Scaffold/Fragment | Predicted Biological Target(s) | Reference(s) |
| Computer-Aided Pattern Analysis (C@PA) | Furo[2,3-c]pyridine | ABCB1, ABCC1, ABCG2 Transporters | nih.govacs.org |
| Fragment-based analysis | Furo[2,3-c]pyridine-2,3-diamine | IDO and TDO | researchgate.netresearchgate.net |
| Initial Docking Studies | Bicyclic N-fused aminoimidazoles | Topoisomerase II | acs.org |
Emerging Trends and Future Research Perspectives for Furo 2,3 C Pyridine 2 Carboxylic Acid
Exploration of Novel Synthetic Routes and Methodologies for Furo[2,3-c]pyridines
The development of efficient and scalable synthetic methods is crucial for exploring the therapeutic potential of the furo[2,3-c]pyridine (B168854) scaffold. Traditional syntheses often involve multi-step processes with limitations in yield and scalability. Consequently, contemporary research focuses on creating more streamlined and versatile routes.
Novel strategies include multicomponent reactions, which allow for the assembly of complex molecules like polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines in a single step. acs.org Palladium-catalyzed one-pot syntheses, combining Sonogashira couplings with Wacker-type heteroannulations, represent another advanced approach for constructing the furopyridine core. nih.gov Other modern techniques being explored for related isomers include intramolecular Diels-Alder reactions and syntheses starting from pyridine (B92270) N-oxides. nih.gov Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and improve yields for related heterocyclic systems. researchgate.net These innovative methods provide faster access to a diverse range of furo[2,3-c]pyridine derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Furopyridine Scaffolds
| Methodology | Key Reaction Type | Starting Materials (Examples) | Advantages |
|---|---|---|---|
| Multicomponent Reactions | Cascade Reaction | Aldehydes, amines, alkynes | High atom economy, operational simplicity, rapid assembly of molecular complexity. acs.org |
| Palladium-Catalyzed Synthesis | Sonogashira Coupling / Wacker Annulation | Substituted pyridines, terminal alkynes | Good functional group tolerance, one-pot procedure. nih.gov |
| Microwave-Assisted Synthesis | Nef Reaction / Feist–Benary Reaction | 4-Hydroxy coumarins, nitro ethenes | Reduced reaction times, improved yields, solvent-free conditions possible. researchgate.net |
| Pyridine N-oxide Route | Cyclization | Pyridine N-oxides | Provides access to 2,3-substituted furopyridines. nih.gov |
Discovery and Validation of New Biological Targets for Therapeutic Intervention
The furo[2,3-c]pyridine scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has driven research to identify and validate new targets for therapeutic intervention, particularly in oncology.
Derivatives of the broader furopyridine family have been shown to inhibit several key protein kinases involved in cancer progression. nih.gov These include:
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, its inhibition can halt the proliferation of cancer cells. nih.gov
Proto-Oncogene B-Raf (B-Raf): A component of the MAPK signaling pathway, which is often mutated and hyperactivated in various cancers, including melanoma. nih.gov
PI3K/AKT Pathway: This pathway is central to cell growth, survival, and metabolism. Dual inhibitors targeting PI3K and AKT are being developed to overcome resistance mechanisms. nih.gov
EGFR/HER2: The Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are tyrosine kinases that drive the growth of many solid tumors. Dual inhibitors have shown significant promise. nih.gov
Beyond kinases, other targets are also being explored. For instance, certain furo[3,2-b]pyridine (B1253681) derivatives have been identified as potent modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.gov The discovery of these targets opens up new avenues for developing therapies for a range of diseases.
Table 2: Selected Biological Targets for Furopyridine Derivatives
| Biological Target | Function | Associated Disease(s) |
|---|---|---|
| CDK2 | Cell cycle regulation | Cancer nih.gov |
| B-Raf | Signal transduction (MAPK pathway) | Melanoma, various cancers nih.gov |
| PI3K/AKT | Cell growth, proliferation, survival | Cancer nih.gov |
| EGFR/HER2 | Signal transduction, cell growth | Breast cancer, lung cancer, other solid tumors nih.gov |
| Hedgehog Pathway | Cell differentiation and proliferation | Basal cell carcinoma, medulloblastoma nih.gov |
Development of Next-Generation Therapeutic Agents Based on the Furo[2,3-c]pyridine Scaffold
With a versatile core and multiple validated targets, the furo[2,3-c]pyridine scaffold serves as an excellent foundation for developing next-generation therapeutic agents. Research efforts are focused on rationally designing new molecules with improved potency, selectivity, and drug-like properties.
One successful strategy involves the evolution of initial screening hits into highly potent and selective inhibitors. For example, virtual and high-throughput screening led to the discovery of furo[2,3-c]pyridine-based indanone oximes as powerful inhibitors of the B-Raf kinase. nih.gov This highlights a rational design approach where the scaffold is systematically modified to optimize interactions with the target's binding site.
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of related compounds, researchers can determine how specific chemical modifications influence biological activity. For example, in the development of anilino-furo[2,3-d]pyrimidine derivatives, modification of the side chain at the 5-position was found to greatly affect the inhibitory activity against EGFR and HER2. nih.gov This knowledge guides the design of future compounds with enhanced efficacy. The development of compounds that can inhibit multiple targets simultaneously, such as dual EGFR/HER2 or PI3K/AKT inhibitors, is a growing trend aimed at creating more robust anticancer therapies. nih.govnih.gov
Table 3: Examples of Therapeutic Agents Based on Furopyridine Scaffolds
| Compound Class | Target(s) | Potential Therapeutic Application |
|---|---|---|
| Furo[2,3-c]pyridine Indanone Oximes | B-Raf Kinase | Melanoma, Cancer nih.gov |
| Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 | Cancer nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) Derivatives | PI3K/AKT | Cancer nih.gov |
| Furo[3,2-b]pyridine Derivatives | cdc-like kinases (CLKs) | Cancer, other diseases nih.gov |
Application of Artificial Intelligence and Machine Learning in Furo[2,3-c]pyridine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the furo[2,3-c]pyridine scaffold. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. trdizin.gov.tr
Key applications include:
Virtual Screening: AI/ML algorithms can rapidly screen virtual libraries containing millions of furo[2,3-c]pyridine derivatives to identify those with the highest probability of being active against a specific biological target. nih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of novel, unsynthesized compounds. exlibrisgroup.com This allows chemists to prioritize the synthesis of the most promising candidates.
ADMET Prediction: ML models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules, helping to identify potential liabilities early in the discovery process and reducing costly late-stage failures. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on the furo[2,3-c]pyridine scaffold, optimized for specific properties like high potency and low toxicity.
Synthesis Planning: AI tools can analyze complex chemical structures and propose the most efficient and cost-effective synthetic routes, a significant challenge for novel heterocyclic compounds. trdizin.gov.tr
While the potential is immense, a primary challenge is the need for large, high-quality datasets to train accurate and reliable ML models. As more data on furo[2,3-c]pyridine derivatives become available, the predictive power and utility of AI in this specific area of drug discovery will continue to grow, paving the way for faster development of next-generation medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Furo[2,3-c]pyridine-2-carboxylic acid, and how can its purity be validated?
- Methodological Answer : The compound is commonly synthesized via oxidation of Furo[2,3-c]pyridine-2-carbaldehyde using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . Post-synthesis, purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, the carboxylic acid moiety shows a characteristic carbonyl stretch at ~1700 cm⁻¹ in IR and a deshielded carbon signal at ~165–170 ppm in ¹³C NMR .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets for structurally similar heterocyclic acids (e.g., Furo[3,2-c]pyridine-4-carboxylic acid), researchers must:
- Use PPE (nitrile gloves, lab coats, and safety goggles) to avoid skin/eye contact .
- Store the compound in a desiccator at 2–8°C to prevent hydrolysis or degradation .
- Avoid dust formation during weighing; use fume hoods with HEPA filters .
Q. What analytical techniques are most effective for characterizing structural analogs of this compound?
- Methodological Answer : For analogs like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9), LC-MS (ESI⁺/ESI⁻) resolves molecular ions and fragmentation patterns, while X-ray crystallography confirms regiochemistry in fused-ring systems . Differential scanning calorimetry (DSC) can assess thermal stability, particularly for derivatives with labile substituents .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing substituted derivatives (e.g., bromo or amino analogs)?
- Methodological Answer : Substituent introduction often requires electrophilic aromatic substitution (EAS) or transition-metal catalysis. For example:
- Bromination: Use N-bromosuccinimide (NBS) in DMF at 80°C, monitoring progress via TLC (silica gel, ethyl acetate/hexane) .
- Amination: Employ Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos ligand system, optimizing base (Cs₂CO₃) and solvent (toluene/EtOH) . Yield improvements (>80%) are achievable by inert atmosphere (N₂/Ar) and slow reagent addition .
Q. What strategies resolve contradictory bioactivity data in antimicrobial assays involving this compound?
- Methodological Answer : Contradictions may arise from:
- Solubility differences : Use DMSO for stock solutions but ensure final concentration ≤1% to avoid cytotoxicity artifacts .
- Strain specificity : Validate MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, adjusting inoculum size (1–5 × 10⁵ CFU/mL) .
- Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation via efflux pump inhibition .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) using the carboxylic acid group as a zinc-binding motif .
- Apply QSAR models to predict logP and pKa values, prioritizing derivatives with balanced hydrophilicity (clogP < 3) .
- Validate predictions with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for this compound?
- Critical Analysis :
- Oxidation conditions : KMnO₄ in H₂SO₄ (yield ~60–70%) vs. CrO₃ in acetone (yield ~45–50%) may reflect overoxidation byproducts .
- Scale dependency : Milligram-scale reactions often report higher yields due to easier heat/kinetic control vs. gram-scale .
- Purification challenges : Acidic byproducts (e.g., unreacted aldehyde) require gradient elution in reverse-phase HPLC, which some protocols omit .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 163.13 g/mol | |
| Boiling Point | 366.8 ± 22.0°C (estimated) | |
| Solubility in DMSO | >10 mg/mL | |
| pKa (Carboxylic Acid) | ~2.5–3.0 (predicted) |
Table 2 : Comparative Reactivity of Furo[2,3-c]pyridine Derivatives
| Derivative | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 5-Bromo analog | Electrophilic Bromination | NBS, DMF, 80°C, 6h | 55–65% |
| Ethyl ester | Esterification | SOCl₂, EtOH, reflux, 12h | 75–85% |
| 7-Chloro analog | Cyclization | Cs₂CO₃, THF/H₂O, 70°C, 24h | 60–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
